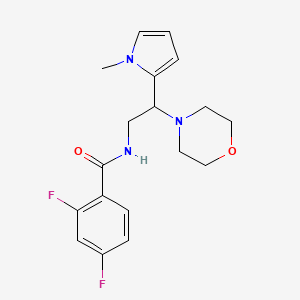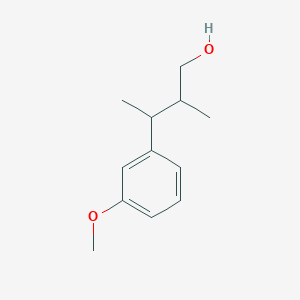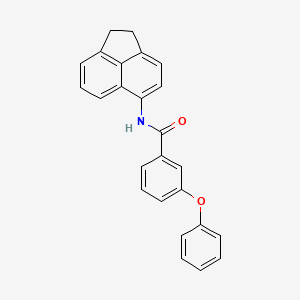
N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an acenaphthylene moiety fused with a phenoxybenzamide group, making it a subject of interest in organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the acylation of 1,2-dihydroacenaphthylene with 3-phenoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its antitumor properties, particularly in the treatment of various cancer cell lines.
作用機序
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation.
類似化合物との比較
Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: Similar in structure but contains a methanesulfonamide group instead of a phenoxybenzamide group.
N-[(1,2-dihydroacenaphthylen-5-yl)carbamothioyl]propanamide: Features a carbamothioyl group, offering different reactivity and applications.
N-(1,2-dihydroacenaphthylen-5-yl)-N’-[2-(ethanesulfonyl)ethyl]ethanediamide: Contains an ethanesulfonyl group, providing unique properties for industrial applications.
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide stands out due to its phenoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO2/c27-25(19-7-4-10-21(16-19)28-20-8-2-1-3-9-20)26-23-15-14-18-13-12-17-6-5-11-22(23)24(17)18/h1-11,14-16H,12-13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTVJXIHKBEKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
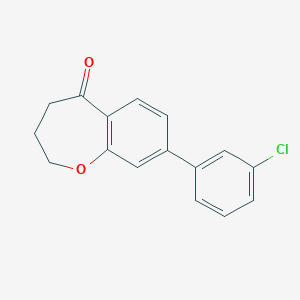
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/new.no-structure.jpg)
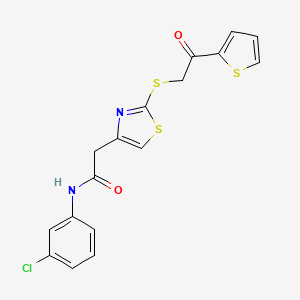
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2933276.png)
![7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2933278.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide](/img/structure/B2933279.png)
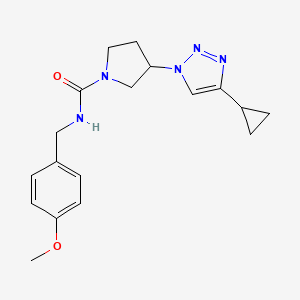
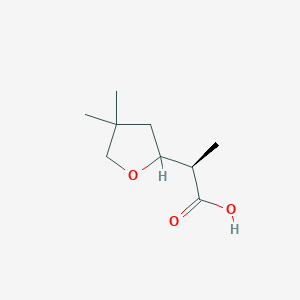
![(4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2933286.png)
![4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2933287.png)
![N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2933288.png)
